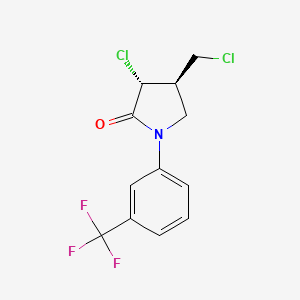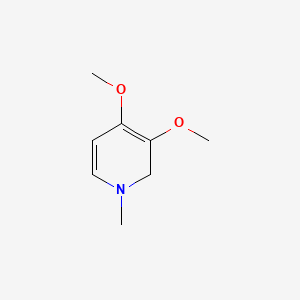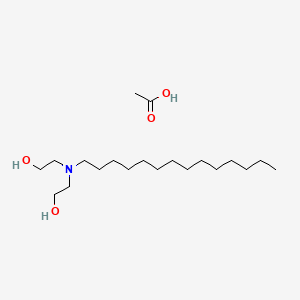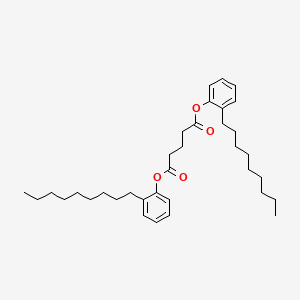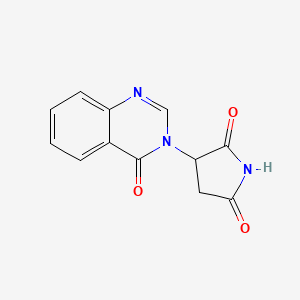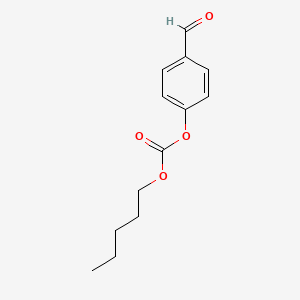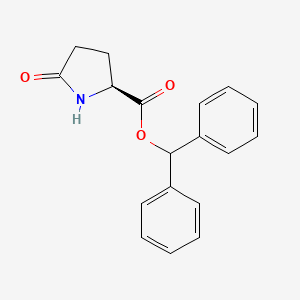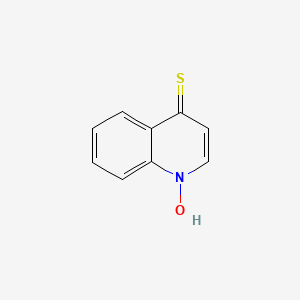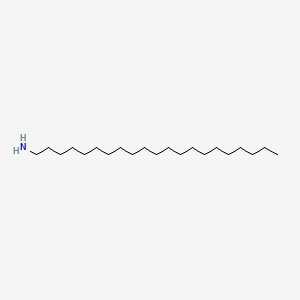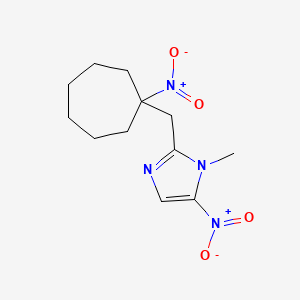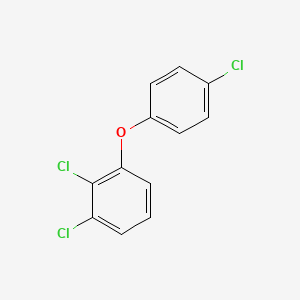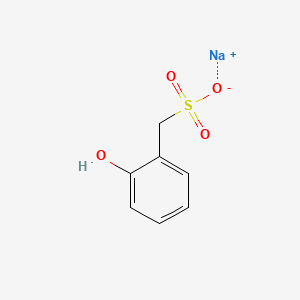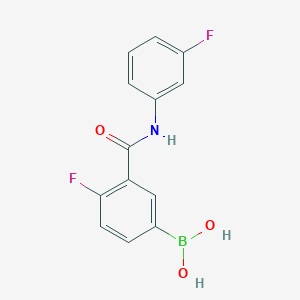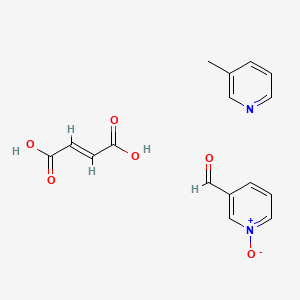
2-Methylnonadecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylnonadecyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its long alkyl chain and methacrylate functional group, which makes it a valuable monomer for the synthesis of various polymers. The compound’s chemical formula is C24H46O2, and it is known for its applications in the production of specialty polymers and copolymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylnonadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonadecanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylnonadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Esterification and Transesterification: It can react with alcohols and acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 2-methylnonadecanol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Esterification: Catalyzed by acids such as sulfuric acid.
Hydrolysis: Catalyzed by acids or bases.
Major Products:
Polymers and Copolymers: Used in various industrial applications.
Methacrylic Acid and Alcohols: Resulting from hydrolysis reactions.
Applications De Recherche Scientifique
2-Methylnonadecyl methacrylate is used in various scientific research applications, including:
Polymer Chemistry: As a monomer for the synthesis of specialty polymers with unique properties.
Biomedical Engineering: In the development of biocompatible materials and drug delivery systems.
Surface Coatings: For creating hydrophobic and durable coatings.
Adhesives and Sealants: As a component in formulations requiring strong adhesion and flexibility
Mécanisme D'action
The mechanism of action of 2-methylnonadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer network. The long alkyl chain contributes to the hydrophobic properties of the resulting polymers, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Methyl Methacrylate: A widely used monomer for the production of polymethyl methacrylate (PMMA).
Ethyl Methacrylate: Similar in structure but with a shorter alkyl chain.
Butyl Methacrylate: Known for its flexibility and impact resistance.
Uniqueness: 2-Methylnonadecyl methacrylate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances the flexibility and durability of the polymers formed from it. This makes it particularly valuable in applications requiring water resistance and mechanical strength .
Propriétés
Numéro CAS |
94159-03-2 |
|---|---|
Formule moléculaire |
C24H46O2 |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
2-methylnonadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(4)21-26-24(25)22(2)3/h23H,2,5-21H2,1,3-4H3 |
Clé InChI |
SMGFNKBXAUWIPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


